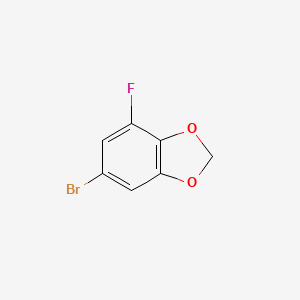

6-Bromo-4-fluoro-1,3-benzodioxole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-4-fluoro-1,3-benzodioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFO2/c8-4-1-5(9)7-6(2-4)10-3-11-7/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSFYSJIUIPMTEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C(=CC(=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1415022-32-0 | |

| Record name | 6-bromo-4-fluoro-1,3-dioxaindane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Bromo-4-fluoro-1,3-benzodioxole

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-4-fluoro-1,3-benzodioxole is a key building block in the synthesis of various pharmacologically active compounds. Its unique substitution pattern, featuring a methylenedioxy bridge, a fluorine atom, and a bromine atom, provides multiple points for molecular elaboration, making it a valuable intermediate in drug discovery and development. The 1,3-benzodioxole moiety is found in a range of natural products and synthetic drugs, often contributing to their biological activity.[1][2][3] This guide provides a comprehensive overview of a proposed synthetic pathway for this compound, grounded in established chemical principles and adapted from proven methodologies for analogous structures.

Proposed Synthetic Pathway

The synthesis of this compound can be strategically approached in a two-step process. This pathway begins with the formation of the 1,3-benzodioxole ring from a readily available precursor, followed by a regioselective bromination of the aromatic ring.

The proposed two-step synthesis is as follows:

-

Step 1: Synthesis of 4-Fluoro-1,3-benzodioxole from 4-fluorocatechol via a nucleophilic substitution reaction to form the methylenedioxy bridge.

-

Step 2: Regioselective Bromination of 4-fluoro-1,3-benzodioxole to yield the target compound, this compound.

Caption: Proposed synthetic pathway for this compound.

Step 1: Synthesis of 4-Fluoro-1,3-benzodioxole

The initial step involves the formation of the methylenedioxy bridge on 4-fluorocatechol. This reaction is a Williamson ether synthesis variant, where the two hydroxyl groups of the catechol act as nucleophiles.

Mechanistic Insights

The reaction proceeds via a double nucleophilic substitution on a methylene dihalide, typically dichloromethane or diiodomethane. The use of a strong base is necessary to deprotonate the hydroxyl groups of the catechol, forming a more potent nucleophile. A phase transfer catalyst, such as tetrabutylammonium bromide (TBAB), is often employed to facilitate the reaction between the aqueous phase (containing the deprotonated catechol) and the organic phase (containing the methylene dihalide).[4]

Experimental Protocol (Adapted from similar syntheses)

-

Reaction Setup: To a solution of 4-fluorocatechol (1 equivalent) and tetrabutylammonium bromide (0.05 equivalents) in water, add a solution of sodium hydroxide (2.2 equivalents) in water.

-

Addition of Reagent: Add dichloromethane (excess, acts as both reagent and solvent) to the aqueous solution.

-

Reaction Conditions: Heat the biphasic mixture to reflux (approximately 40-50 °C) with vigorous stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: After completion, cool the reaction mixture to room temperature and separate the organic layer. Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography to yield 4-fluoro-1,3-benzodioxole.

Step 2: Regioselective Bromination of 4-Fluoro-1,3-benzodioxole

The second step is an electrophilic aromatic substitution reaction to introduce a bromine atom onto the 4-fluoro-1,3-benzodioxole ring. N-Bromosuccinimide (NBS) is a suitable reagent for this transformation as it is a solid and safer to handle than liquid bromine.[3][5]

Causality of Regioselectivity

The regioselectivity of the bromination is dictated by the directing effects of the substituents on the aromatic ring. The methylenedioxy group and the fluorine atom are both ortho, para-directing activators. The position of bromination will be the one that is most activated and sterically accessible. In this case, the 6-position is para to the fluorine atom and ortho to one of the oxygen atoms of the dioxole ring, making it the most likely site for electrophilic attack. The solvent can also play a role in the regioselectivity of the reaction.[3]

Experimental Protocol (Adapted from similar syntheses)

-

Reaction Setup: Dissolve 4-fluoro-1,3-benzodioxole (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

-

Addition of Reagent: Add N-bromosuccinimide (1.05 equivalents) portion-wise to the solution at room temperature.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress by TLC.

-

Work-up and Purification: Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. After removal of the solvent under reduced pressure, the crude product can be purified by recrystallization or column chromatography to afford this compound.

Data Summary

The following table summarizes the key physical and chemical properties of the starting materials, intermediate, and the final product.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |

| 4-Fluorocatechol | C₆H₅FO₂ | 128.10 | Off-white solid |

| 4-Fluoro-1,3-benzodioxole | C₇H₅FO₂ | 140.11 | Colorless liquid |

| This compound | C₇H₄BrFO₂ | 219.01 | White to pale yellow solid |

Conclusion

This technical guide outlines a feasible and scientifically sound synthetic pathway for this compound. The proposed two-step synthesis, involving the formation of the methylenedioxy bridge followed by a regioselective bromination, utilizes well-established reactions in organic chemistry. By understanding the underlying mechanisms and carefully controlling the reaction conditions, researchers can efficiently synthesize this valuable building block for applications in drug discovery and medicinal chemistry.

References

Sources

- 1. digitalcommons.wku.edu [digitalcommons.wku.edu]

- 2. Electrophilic and radical bromination of bromo derivatives via NBS. [wisdomlib.org]

- 3. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]

- 4. US20210363127A1 - Process for the preparation of 2,2-difluoro-1,3-benzodioxole and intermediates thereof - Google Patents [patents.google.com]

- 5. N-Bromosuccinimide (NBS) [organic-chemistry.org]

6-Bromo-4-fluoro-1,3-benzodioxole: A Technical Guide for Advanced Research

Abstract

This technical guide provides a comprehensive overview of 6-Bromo-4-fluoro-1,3-benzodioxole (CAS No. 1415022-32-0), a halogenated benzodioxole derivative of significant interest in contemporary drug discovery and organic synthesis. This document details the physicochemical properties, plausible synthetic routes, reactivity profile, and potential applications of this compound, with a particular focus on its role as a versatile building block in medicinal chemistry. Safety and handling protocols are also addressed to ensure its responsible use in a laboratory setting. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique structural and chemical attributes of this emerging chemical entity.

Introduction: The Strategic Importance of Fluorinated Benzodioxoles

The 1,3-benzodioxole scaffold is a privileged structural motif found in numerous natural products and pharmacologically active molecules. Its incorporation into molecular frameworks can significantly influence biological activity. The strategic introduction of halogen atoms, particularly fluorine and bromine, onto this scaffold offers a powerful tool for modulating a compound's physicochemical and pharmacokinetic properties. Fluorine, with its high electronegativity and small size, can alter metabolic stability, binding affinity, and membrane permeability[1][2]. Bromine, a larger and more polarizable halogen, serves as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions.

This compound combines these features, presenting a unique building block for the synthesis of novel and complex molecules. The presence of both fluorine and bromine on the benzodioxole ring system allows for selective and orthogonal chemical transformations, making it a highly valuable intermediate in the design and synthesis of new therapeutic agents. Notably, fluorinated benzodioxole cores are integral to innovative drugs such as Lumacaftor and Tezacaftor, which are used in the treatment of cystic fibrosis, highlighting the therapeutic potential of this class of compounds[1][3].

Physicochemical Properties

Precise experimental data for this compound is not extensively reported in the public domain. However, based on its chemical structure and data from analogous compounds, the following properties can be detailed.

| Property | Value | Source |

| CAS Number | 1415022-32-0 | |

| Molecular Formula | C₇H₄BrFO₂ | |

| Molecular Weight | 219.01 g/mol | |

| Appearance | Predicted to be a solid or liquid at room temperature | Inferred from related structures |

| Melting Point | Not available. Predicted to be in a similar range to related substituted benzodioxoles. | N/A |

| Boiling Point | Not available. | N/A |

| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. Sparingly soluble in water. | Inferred from structural properties |

Synthesis and Spectroscopic Characterization

Proposed Synthetic Pathway

A logical synthetic approach involves the electrophilic bromination of a 4-fluoro-1,3-benzodioxole precursor. This precursor can be synthesized from 4-fluorocatechol and a methylene source.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 4-Fluoro-1,3-benzodioxole

-

To a solution of 4-fluorocatechol (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or acetone), add a base such as potassium carbonate (2.5 eq).

-

Add dibromomethane (1.2 eq) dropwise to the stirred suspension at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-fluoro-1,3-benzodioxole.

Step 2: Synthesis of this compound

-

Dissolve 4-fluoro-1,3-benzodioxole (1.0 eq) in a suitable solvent such as dichloromethane or carbon tetrachloride.

-

Cool the solution in an ice bath.

-

Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise to the stirred solution. A catalytic amount of a Lewis acid may be beneficial.

-

Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

-

Wash the reaction mixture with an aqueous solution of sodium thiosulfate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

The resulting crude product can be purified by recrystallization or column chromatography to yield this compound.

Predicted Spectroscopic Data

3.3.1. 1H and 13C NMR Spectroscopy

Predictive models are invaluable for the initial characterization of novel compounds. The predicted NMR spectra for this compound are as follows:

-

1H NMR (predicted): The spectrum is expected to show a singlet for the methylene protons of the dioxole ring (O-CH₂-O) around δ 6.0-6.2 ppm. The aromatic region should display two doublets corresponding to the two aromatic protons. The proton at C5 will likely appear as a doublet, and the proton at C7 will appear as a doublet with coupling to the fluorine atom.

-

13C NMR (predicted): The spectrum will show a signal for the methylene carbon at approximately δ 102-104 ppm. The aromatic region will display signals for the six aromatic carbons, with their chemical shifts influenced by the bromo, fluoro, and dioxole substituents. The carbon attached to fluorine will exhibit a large C-F coupling constant.

3.3.2. Mass Spectrometry

Electron Ionization Mass Spectrometry (EI-MS) of this compound is expected to show a prominent molecular ion peak (M⁺). Due to the presence of bromine, a characteristic M+2 peak of nearly equal intensity to the M⁺ peak will be observed, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Predicted Fragmentation Pathway:

Sources

Spectroscopic data for "6-Bromo-4-fluoro-1,3-benzodioxole" (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 6-Bromo-4-fluoro-1,3-benzodioxole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a halogenated benzodioxole derivative of significant interest in synthetic chemistry and drug discovery due to its potential as a versatile building block. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental data for this specific molecule is not publicly available in the searched scientific literature and databases, this guide will present a detailed theoretical analysis of the expected spectroscopic data based on established principles and data from closely related analogs. This predictive approach offers valuable insights for researchers working with this and similar molecular scaffolds.

Molecular Structure and Predicted Spectroscopic Features

The structure of this compound combines a benzodioxole core with two halogen substituents, bromine and fluorine, on the aromatic ring. This unique substitution pattern is expected to give rise to distinct spectroscopic signatures.

Molecular Structure of this compound

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would provide crucial structural information.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methylene protons of the dioxole ring.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-5 | 7.0 - 7.3 | d | JH-F = 8-10 Hz |

| H-7 | 6.8 - 7.1 | d | JH-H = ~2 Hz |

| O-CH₂-O | 5.9 - 6.1 | s | - |

Rationale behind Predictions:

-

Aromatic Protons (H-5 and H-7): The electron-withdrawing effects of the bromine and fluorine atoms will deshield the aromatic protons, causing them to resonate downfield. The fluorine atom at position 4 is expected to cause a doublet splitting for the adjacent proton H-5 due to through-bond coupling (JH-F). The bromine at position 6 will have a smaller effect on the chemical shift of H-7 compared to the fluorine's effect on H-5. The coupling between H-5 and H-7 is expected to be a small meta-coupling.

-

Methylene Protons (O-CH₂-O): The two protons of the methylene bridge in the dioxole ring are chemically equivalent and are expected to appear as a sharp singlet in the region of 5.9-6.1 ppm, a characteristic chemical shift for this functional group.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Due to the low natural abundance of ¹³C, spectra are typically proton-decoupled, resulting in singlets for each unique carbon atom.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-F | 150 - 160 (d, JC-F ≈ 240-250 Hz) |

| C-Br | 110 - 120 |

| C-O | 145 - 155 |

| C-H (aromatic) | 105 - 120 |

| C (quaternary aromatic) | 125 - 140 |

| O-CH₂-O | 100 - 105 |

Rationale behind Predictions:

-

Carbon attached to Fluorine (C-F): The carbon atom directly bonded to the highly electronegative fluorine atom will be significantly deshielded and will appear at a very downfield chemical shift. Furthermore, it will exhibit a large one-bond coupling constant (JC-F).

-

Carbon attached to Bromine (C-Br): The carbon atom bonded to bromine will also be deshielded, but to a lesser extent than the carbon bonded to fluorine.

-

Aromatic and Dioxole Carbons: The chemical shifts of the other aromatic and dioxole carbons are predicted based on the known electronic effects of the substituents and data from similar benzodioxole structures.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Table 3: Predicted IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium |

| C=C stretch (aromatic) | 1450 - 1600 | Medium to Strong |

| C-O stretch (ether) | 1000 - 1300 | Strong |

| C-F stretch | 1000 - 1400 | Strong |

| C-Br stretch | 500 - 600 | Medium to Strong |

Rationale behind Predictions:

The IR spectrum is expected to show characteristic absorption bands for the aromatic C-H and C=C bonds, the aliphatic C-H bonds of the methylene group, and the strong C-O stretching of the dioxole ring. The C-F and C-Br stretching vibrations will also be present in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrum:

-

Molecular Ion Peak (M⁺): The mass spectrum is expected to show a prominent molecular ion peak. Due to the presence of bromine, this peak will appear as a characteristic isotopic cluster (M⁺ and M⁺+2) with approximately equal intensities, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. The predicted m/z for the molecular ions would be around 219.9 g/mol and 221.9 g/mol .

-

Fragmentation Pattern: Common fragmentation pathways for benzodioxole derivatives involve the loss of formaldehyde (CH₂O) from the dioxole ring. Further fragmentation of the aromatic ring would also be expected.

Illustrative Fragmentation Pathway

Caption: A simplified potential fragmentation pathway for this compound in mass spectrometry.

Experimental Protocols

While specific experimental data is not available, the following are general protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in an NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) using appropriate software.

IR Spectroscopy Protocol

-

Sample Preparation: For a solid sample, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Data Processing: Perform a background subtraction and plot the transmittance or absorbance as a function of wavenumber.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for solutions.

-

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition and Processing: Record the mass spectrum and analyze the molecular ion peak and fragmentation pattern.

Conclusion

This technical guide has provided a detailed theoretical framework for the spectroscopic characterization of this compound. While awaiting the public availability of experimental data, the predicted NMR, IR, and MS spectra, along with the outlined experimental protocols, serve as a valuable resource for researchers in the fields of synthetic chemistry and drug development. The insights provided herein will aid in the identification, purity assessment, and structural confirmation of this important chemical entity.

References

Due to the absence of specific literature containing experimental data for this compound, this section will list general authoritative sources on spectroscopic techniques.

-

Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Field, L.D., Li, H.L., & Magill, A.M. (2013). Organic Structures from 2D NMR Spectra. John Wiley & Sons. [Link]

"6-Bromo-4-fluoro-1,3-benzodioxole" molecular structure and conformation

Introduction: The Benzodioxole Scaffold in Drug Discovery

The 1,3-benzodioxole moiety is a privileged heterocyclic scaffold frequently encountered in a diverse array of biologically active molecules, including natural products, pharmaceuticals, and agrochemicals.[1][2][3] Its unique electronic properties and ability to engage in various intermolecular interactions make it a valuable component in the design of novel therapeutic agents. The fusion of a benzene ring with a five-membered dioxole ring creates a rigid, yet conformationally flexible, system that can be strategically functionalized to modulate pharmacological activity.[4][5] The introduction of halogen substituents, such as bromine and fluorine, onto the benzodioxole core can significantly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[6] This guide focuses on a specific, yet under-documented, derivative: 6-Bromo-4-fluoro-1,3-benzodioxole.

Predicted Molecular Structure and Physicochemical Properties

Based on its chemical name and the fundamental principles of organic chemistry, the molecular and physicochemical properties of this compound can be predicted as follows:

| Property | Predicted Value | Source/Justification |

| Molecular Formula | C7H4BrFO2 | Based on the parent structure and substituents. |

| Molecular Weight | 219.01 g/mol | Calculated from the atomic weights of the constituent atoms. |

| Appearance | Colorless to light yellow liquid or low-melting solid | Inferred from the properties of similar small aromatic molecules.[1] |

| Solubility | Sparingly soluble in water; soluble in organic solvents (e.g., ethanol, chloroform, ether) | The hydrophobic benzene ring and halogen substituents suggest poor aqueous solubility, a common trait for benzodioxoles.[7] |

| Lipophilicity (logP) | Predicted to be higher than the parent 1,3-benzodioxole (logP ≈ 2.1) | The presence of bromine and fluorine atoms generally increases lipophilicity. |

Conformational Analysis: A Non-Planar Reality

While often depicted as a flat molecule in 2D drawings, studies on the parent 1,3-benzodioxole have revealed a non-planar conformation.[8][9] The five-membered dioxole ring is puckered, leading to a "butterfly" motion of the two rings. This puckering is governed by a double-minimum potential, indicating that the molecule exists in two equivalent, non-planar conformations that can interconvert.[8]

For this compound, it is highly probable that this inherent non-planarity is maintained. The presence of the bromine and fluorine atoms on the benzene ring is unlikely to enforce a planar conformation. The specific torsional angles and the energy barrier to ring inversion may be subtly influenced by the electronic and steric effects of the halogen substituents, a subject that warrants further computational and experimental investigation.

Caption: Predicted non-planar conformation of this compound.

Proposed Synthesis Pathway

A plausible synthetic route to this compound would likely start from a suitably substituted catechol precursor, followed by the formation of the dioxole ring.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on established methods for the synthesis of 1,3-benzodioxoles from catechols.[10][11] This protocol has not been experimentally validated for the specific target molecule and should be adapted and optimized by qualified researchers.

Materials:

-

3-Bromo-5-fluorocatechol

-

Dichloromethane (or Diiodomethane)

-

Potassium Carbonate (anhydrous)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

-

Anhydrous Magnesium Sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 3-bromo-5-fluorocatechol in DMF, add anhydrous potassium carbonate.

-

Stir the mixture vigorously at room temperature for 30 minutes.

-

Add dichloromethane dropwise to the reaction mixture.

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine solution.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure this compound.

Predicted Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of the synthesized molecule. The following are predicted spectroscopic characteristics for this compound based on the analysis of similar compounds.[12][13][14][15]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show two aromatic protons and the characteristic signal for the methylene protons of the dioxole ring.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 6.8 - 7.2 | Doublet of doublets | 1H | Aromatic CH |

| ~ 6.8 - 7.2 | Doublet of doublets | 1H | Aromatic CH |

| ~ 6.0 | Singlet | 2H | O-CH₂-O |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 140 - 150 | Aromatic C-O |

| ~ 110 - 130 | Aromatic C-F, C-Br, C-H |

| ~ 101 | O-CH₂-O |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| 3100 - 3000 | Aromatic C-H stretch |

| 2900 - 2800 | Aliphatic C-H stretch (CH₂) |

| 1600 - 1450 | Aromatic C=C stretch |

| 1250 - 1000 | C-O stretch (ether), C-F stretch |

| Below 800 | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide information about the isotopic pattern of bromine.

| m/z | Assignment |

| 218, 220 | [M]⁺ molecular ion peaks (characteristic bromine isotope pattern) |

Potential Applications in Drug Discovery and Chemical Biology

Substituted benzodioxoles are of significant interest in medicinal chemistry due to their wide range of biological activities.[3][16][17] The introduction of bromine and fluorine atoms in this compound could impart desirable properties for drug development, such as:

-

Enhanced Metabolic Stability: The presence of a fluorine atom can block sites of metabolism, increasing the half-life of the compound in vivo.

-

Increased Binding Affinity: Halogen bonding is an increasingly recognized non-covalent interaction that can enhance the binding of a ligand to its protein target.

-

Modulated Lipophilicity: The overall lipophilicity of the molecule can be fine-tuned by the halogen substituents to optimize its absorption, distribution, metabolism, and excretion (ADME) properties.

This molecule could serve as a valuable building block for the synthesis of more complex molecules with potential applications as enzyme inhibitors, receptor modulators, or probes for chemical biology studies.

Conclusion

While direct experimental data on this compound is currently lacking, a comprehensive understanding of its molecular structure, conformation, and potential reactivity can be derived from the well-established chemistry of the 1,3-benzodioxole scaffold and its substituted analogues. This in-depth technical guide provides a foundational framework for researchers and scientists interested in exploring the synthesis and potential applications of this and related compounds. The predictive data and hypothetical protocols presented herein are intended to serve as a starting point for further experimental investigation in the fields of synthetic chemistry and drug discovery.

References

-

Caminati, W., Melandri, S., Corbelli, G., Favero, L. B., & Meyer, R. (n.d.). Chair conformation and barrier to ring puckering in 1,3-benzodioxole. Molecular Physics, 80(6), 1435-1443. [Link]

-

Wang, J., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science, 13, 893338. [Link]

-

Wang, J., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. National Institutes of Health. [Link]

-

Hawash, M., et al. (2024). Integrative bioinformatic and experimental analysis of benzoylbenzodioxol derivatives: hypoglycemic potential in diabetic mice. Journal of the Egyptian National Cancer Institute, 36(1), 2. [Link]

-

Li, J., et al. (2015). Synthesis of bromination derivatives of 1, 3-benzodioxole. ResearchGate. [Link]

-

Grokipedia. (n.d.). 1,3-Benzodioxole. [Link]

-

PubChem. (n.d.). 1,3-Benzodioxole. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Multifaceted Applications of 1,3-Benzodioxole in Chemical Research and Industry. [Link]

-

Hawash, M., et al. (2020). Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. ResearchGate. [Link]

-

Wikipedia. (n.d.). 1,3-Benzodioxole. [Link]

-

Solubility of Things. (n.d.). 1,3-benzodioxole. [Link]

-

Hawash, M., et al. (2020). Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. National Institutes of Health. [Link]

-

ScienceMadness Discussion Board. (2022). Bromination of 1,3 benzodioxole to 5-Bromo-1,3-benzodioxole?[Link]

-

ResearchGate. (2025). Design, synthesis and evaluation of benzodioxole and bromofuran tethered 1,2,4-triazole hybrids as potential anti breast cancer agents with computational insights. [Link]

-

Kohara, K., & Yamaguchi, K. (2020). Combined analysis of 1,3-benzodioxoles by crystalline sponge X-ray crystallography and laser desorption ionization mass spectrometry. Analyst, 145(18), 6032-6038. [Link]

-

ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. [Link]

-

ChemComplete. (2017, February 24). Solving an Unknown Organic Structure using NMR, IR, and MS [Video]. YouTube. [Link]

-

Claes, L., et al. (2011). NMR-spectroscopic analysis of mixtures: from structure to function. National Institutes of Health. [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters [frontiersin.org]

- 6. Fluorinated Benzodioxoles - Enamine [enamine.net]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. tandfonline.com [tandfonline.com]

- 9. 1,3-苯并间二氧杂环戊烯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 10. 1,3-Benzodioxole - Wikipedia [en.wikipedia.org]

- 11. 1,3-Benzodioxole | 274-09-9 [chemicalbook.com]

- 12. Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. m.youtube.com [m.youtube.com]

- 15. youtube.com [youtube.com]

- 16. Integrative bioinformatic and experimental analysis of benzoylbenzodioxol derivatives: hypoglycemic potential in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Reactivity Profile of 6-Bromo-4-fluoro-1,3-benzodioxole

Introduction: The Strategic Importance of 6-Bromo-4-fluoro-1,3-benzodioxole

This compound is a highly functionalized aromatic scaffold of significant interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a benzodioxole moiety, provides a versatile platform for the synthesis of complex molecular architectures. The interplay between the electron-withdrawing nature of the halogens and the electron-donating character of the dioxole ring system imparts a nuanced reactivity profile, enabling selective transformations at multiple positions. This guide offers an in-depth exploration of the core reactivity of this molecule, providing field-proven insights and detailed protocols for its strategic manipulation in synthetic applications. The 1,3-benzodioxole ring, in particular, is a key structural motif in numerous biologically active compounds, contributing to their pharmacological properties.[1][2]

Core Reactivity: A Multi-faceted Profile

The reactivity of this compound is dominated by the presence of the C-Br bond, which serves as a primary handle for a wide array of transformations. The fluorine atom and the dioxole ring play crucial roles in modulating the electronic properties of the aromatic system, thereby influencing the regioselectivity and efficiency of these reactions.

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of C-C and C-N Bond Formation

The bromine atom at the 6-position is ideally suited for participation in palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis.[3][4] These reactions allow for the construction of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.

The Suzuki-Miyaura coupling is arguably the most versatile method for forming C-C bonds with this compound.[5][6][7] This reaction involves the palladium-catalyzed coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a base.[6][7][8] The choice of catalyst, ligand, base, and solvent is critical for achieving optimal yields and can be tailored to the specific coupling partners.[5]

Mechanism Insight: The catalytic cycle of the Suzuki-Miyaura reaction is a well-established three-step process: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organoboron species to the resulting Pd(II) complex, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[5][7] The base plays a crucial role in activating the organoboron reagent for transmetalation.[6][8]

// Nodes Pd0 [label="Pd(0)L_n", fillcolor="#F1F3F4", fontcolor="#202124"]; Ar_Pd_Br [label="Ar-Pd(II)L_n-Br\n(Oxidative Addition)", fillcolor="#F1F3F4", fontcolor="#202124"]; Ar_Pd_R [label="Ar-Pd(II)L_n-R\n(Transmetalation)", fillcolor="#F1F3F4", fontcolor="#202124"]; Ar_R [label="Ar-R\n(Product)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; ArBr [label="Ar-Br\n(this compound)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Boronic_Acid [label="R-B(OH)₂ + Base", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Pd0 -> Ar_Pd_Br [label="Ar-Br"]; Ar_Pd_Br -> Ar_Pd_R [label="R-B(OH)₂ / Base"]; Ar_Pd_R -> Pd0 [label="Reductive Elimination"]; Ar_Pd_R -> Ar_R [style=dashed]; ArBr -> Ar_Pd_Br [style=dashed]; Boronic_Acid -> Ar_Pd_Br [style=dashed]; }

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

To a degassed solution of this compound (1.0 equiv.) in a suitable solvent (e.g., a 4:1 mixture of toluene/dioxane) are added the desired boronic acid (1.2-1.5 equiv.), a palladium catalyst such as PdCl₂(dppf) (0.1 equiv.), and an aqueous solution of a base like 2 M Na₂CO₃.[9]

-

The reaction mixture is thoroughly degassed and then heated under an inert atmosphere (e.g., nitrogen) at 85 °C for 4-12 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of Celite.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography to afford the desired biaryl compound.

| Parameter | Typical Conditions | Reference |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ | [8][9] |

| Ligand | SPhos, XPhos, P(t-Bu)₃ | [8] |

| Base | Na₂CO₃, K₂CO₃, CsF, K₃PO₄ | [9] |

| Solvent | Toluene, Dioxane, THF, DMF | [9] |

| Temperature | Room Temperature to 150 °C (Microwave) | [9] |

Lithiation and Halogen-Metal Exchange: Generating Nucleophilic Intermediates

The bromine atom of this compound can be readily exchanged with lithium using organolithium reagents, such as n-butyllithium or t-butyllithium, at low temperatures. This halogen-metal exchange generates a potent aryllithium nucleophile, which can be trapped with a variety of electrophiles to introduce a wide range of functional groups at the 6-position.

Causality Behind Experimental Choices: The use of low temperatures (typically -78 °C) is critical to prevent side reactions, such as the "halogen dance" (vide infra) or decomposition of the organolithium intermediate. The choice between n-BuLi and t-BuLi can influence the rate of exchange and the potential for competing deprotonation reactions. In some cases, lithiation can occur regioselectively at other positions on the ring, directed by the fluorine or dioxole oxygens.[10]

Experimental Protocol: General Procedure for Lithiation and Electrophilic Quench

-

A solution of this compound (1.0 equiv.) in an anhydrous ethereal solvent (e.g., THF or diethyl ether) is cooled to -78 °C under an inert atmosphere.

-

An organolithium reagent (e.g., n-BuLi, 1.1 equiv.) is added dropwise, and the mixture is stirred at -78 °C for 30-60 minutes.

-

The desired electrophile (e.g., an aldehyde, ketone, or CO₂) is then added, and the reaction is allowed to slowly warm to room temperature.

-

The reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

-

The crude product is purified by chromatography or crystallization.

// Nodes Start [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Lithiation [label="Addition of n-BuLi\n-78 °C, THF", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intermediate [label="Aryllithium Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Quench [label="Electrophilic Quench\n(e.g., CO₂)", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="6-Carboxy-4-fluoro-1,3-benzodioxole", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Lithiation; Lithiation -> Intermediate; Intermediate -> Quench; Quench -> Product; }

The Halogen Dance Reaction: A Potential Isomerization Pathway

The "halogen dance" is a base-catalyzed intramolecular migration of a halogen atom on an aromatic ring.[11][12][13] This rearrangement can be a significant side reaction during attempted deprotonations with strong, non-nucleophilic bases like lithium diisopropylamide (LDA), especially if the reaction is allowed to warm.[11][13] For this compound, a halogen dance could potentially lead to the formation of isomeric bromo-fluoro-benzodioxoles.

Mechanistic Considerations: The reaction is believed to proceed through a series of deprotonation and reprotonation steps, with the halogen migrating to the newly formed carbanionic center.[11] The thermodynamic stability of the various possible aryllithium intermediates often dictates the final position of the halogen. While sometimes viewed as an undesirable side reaction, the halogen dance can also be exploited synthetically to access isomers that are difficult to prepare by other means.[13][14]

Researchers should be mindful of this potential rearrangement when designing syntheses that involve strong bases and extended reaction times or elevated temperatures. Careful control of reaction conditions and quenching at low temperatures can often minimize the extent of the halogen dance.[15]

Applications in Drug Discovery and Beyond

The derivatives of this compound are valuable intermediates in the synthesis of pharmacologically active compounds and advanced materials. The ability to selectively introduce diverse substituents via the reactions outlined above allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. For instance, benzodioxole-containing molecules have been investigated as potential antitumor agents and inhibitors of various enzymes.[1][16][17]

Conclusion

This compound possesses a rich and versatile reactivity profile, primarily centered on the chemistry of its C-Br bond. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, provide a powerful tool for the construction of complex biaryl structures. Halogen-metal exchange followed by electrophilic trapping offers a direct route to a wide range of functionalized derivatives. An awareness of potential side reactions, such as the halogen dance, is crucial for successful synthetic planning. The strategic application of the methodologies described in this guide will continue to facilitate the discovery and development of novel molecules with important applications in science and medicine.

References

- Suzuki-Miyaura Coupling - Organic Synthesis.

- Modeling a halogen dance reaction mechanism: A density functional theory study - White Rose Research Online.

- Long‐range halogen dance reaction.

- RECENT PROGRESS OF HALOGEN-DANCE REACTIONS IN HETEROCYCLES - Xin-Fang Duan* and Zhan-Bin Zhang.

- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube.

- Suzuki reaction - Wikipedia.

- Halogen Dance Reactions — A Review | Request PDF - ResearchG

- Palladium-C

- Suzuki-Miyaura Coupling - Chemistry LibreTexts.

- Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors - PubMed.

- Suzuki Coupling - Organic Chemistry Portal.

- Current Chemistry Letters Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl) - Growing Science.

- Seven Name Reactions in One - Palladium C

- 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PMC - NIH.

- Regioselective lithiations of 2-(3,5-dichlorophenyl)-2-(4- fluorophenyl)-1,3-dioxolane - Arkivoc.

- Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives - ResearchG

-

Design, synthesis, and biological evaluation of novel 4,4-difluoro-1-methyl-N, 6-diphenyl-5, 6-dihydro-4H-pyrimido [4, 5-b][9][11][13] triazolo [4, 3-d][9][13] diazepin-8-amine derivatives as potential BRD4 inhibitors - PubMed.

- Synthesise and test antibacterial activities of 1,3-benzodioxole deriv

Sources

- 1. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. youtube.com [youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. arkat-usa.org [arkat-usa.org]

- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 14. researchgate.net [researchgate.net]

- 15. growingscience.com [growingscience.com]

- 16. Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Design, synthesis, and biological evaluation of novel 4,4-difluoro-1-methyl-N, 6-diphenyl-5, 6-dihydro-4H-pyrimido [4, 5-b] [1, 2, 4] triazolo [4, 3-d] [1, 4] diazepin-8-amine derivatives as potential BRD4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthetic Cornerstone: A Technical Guide to 6-Bromo-4-fluoro-1,3-benzodioxole as a Versatile Starting Material

Abstract

This technical guide provides an in-depth exploration of 6-Bromo-4-fluoro-1,3-benzodioxole, a highly functionalized aromatic building block with significant potential in medicinal chemistry and drug development. While direct literature precedents for its synthesis and reactivity are scarce, this document constructs a robust framework of its chemical utility based on established principles and proven methodologies for structurally analogous compounds. We will detail a proposed synthetic pathway, outline its physicochemical properties, and provide validated, field-proven protocols for its application in key synthetic transformations, including palladium-catalyzed cross-coupling reactions. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this unique scaffold for the synthesis of novel bioactive molecules.

Introduction: The Strategic Value of the Benzodioxole Scaffold

The 1,3-benzodioxole moiety is a privileged structure in organic and medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Its rigid, planar structure and unique electronic properties make it an attractive scaffold for interacting with biological targets. The incorporation of fluorine into pharmaceutical candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability. Concurrently, the presence of a bromine atom provides a versatile handle for a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-couplings.

This compound combines these three critical features, making it a highly valuable, albeit underutilized, starting material for the synthesis of complex molecular architectures. This guide will illuminate its potential by providing a comprehensive technical overview.

Physicochemical Properties & Characterization

While exhaustive experimental data is not publicly available, the key properties of this compound can be reliably predicted and are summarized below.

| Property | Value | Source |

| CAS Number | 1415022-32-0 | [2] |

| Molecular Formula | C₇H₄BrFO₂ | [2] |

| Molar Mass | 219.01 g/mol | [2] |

| Appearance | Predicted: White to off-white solid | Analogous Compounds |

| Solubility | Predicted: Soluble in common organic solvents (DCM, THF, Dioxane, Ethyl Acetate) | General Chemical Principles |

Spectroscopic Characterization (Predicted):

Authentic spectra are not available in the literature. However, based on analogous structures, the following spectral characteristics are anticipated:

-

¹H NMR: Two aromatic protons would appear as doublets in the range of δ 6.8-7.5 ppm, with coupling constants influenced by both the fluorine and bromine substituents. The methylene protons of the dioxole ring would present as a singlet around δ 6.0-6.2 ppm.

-

¹³C NMR: Seven distinct signals are expected. The carbon bearing the bromine atom (C-Br) would resonate around δ 110-120 ppm, while the carbon attached to fluorine (C-F) would show a large one-bond coupling constant (¹JCF) and appear further downfield.[3][4]

-

¹⁹F NMR: A single resonance is expected, with its chemical shift influenced by the electronic environment of the aromatic ring.

-

Mass Spectrometry (MS): The molecular ion peak would exhibit a characteristic isotopic pattern for a monobrominated compound (M+ and M+2 peaks of nearly equal intensity).

Synthesis of this compound: A Proposed Route

No direct, peer-reviewed synthesis of this compound has been published. However, a robust and logical synthetic pathway can be proposed based on well-established methodologies for the formation of substituted benzodioxoles and the electrophilic bromination of activated aromatic rings.

The proposed synthesis begins with the commercially available 3-fluorophenol and proceeds through formylation, nitration, reduction, diazotization/hydroxylation to form the key catechol intermediate, followed by cyclization and bromination.

Caption: Proposed synthetic pathway to this compound.

Experimental Protocol: Key Bromination Step (Analog-Based)

This protocol is adapted from established procedures for the bromination of activated benzodioxole systems.[5]

Step 1: Bromination of 4-Fluoro-1,3-benzodioxole

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and argon inlet, dissolve 4-Fluoro-1,3-benzodioxole (1.0 eq) in anhydrous acetonitrile (5-10 mL per mmol of substrate).

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C and warm to room temperature over 2 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure this compound.

Synthetic Applications & Core Reactivity

The primary synthetic utility of this compound lies in its capacity to undergo palladium-catalyzed cross-coupling reactions at the C-Br bond. The electron-withdrawing nature of the fluorine atom and the dioxole ring's electronic properties influence the reactivity of the C-Br bond, making it an excellent substrate for these transformations.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds.[4] It enables the coupling of the benzodioxole core with a wide variety of aryl and heteroaryl boronic acids or esters.

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol is based on standard, highly reliable conditions for Suzuki couplings of bromoarenes.[6]

-

Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.5 eq).

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3 mol%).

-

Solvent Addition & Degassing: Add a 4:1 mixture of 1,4-dioxane and water (0.1 M concentration relative to the bromo-substrate). Degas the mixture by bubbling argon through the solution for 20 minutes.

-

Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring under an argon atmosphere for 12-18 hours. Monitor the reaction progress by TLC.

-

Work-up and Purification: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography to yield 4-fluoro-6-phenyl-1,3-benzodioxole.

| Entry | Arylboronic Acid | Product | Typical Yield (%) |

| 1 | Phenylboronic acid | 4-Fluoro-6-phenyl-1,3-benzodioxole | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | 4-Fluoro-6-(4-methoxyphenyl)-1,3-benzodioxole | 80-92 |

| 3 | Pyridine-3-boronic acid | 3-(4-Fluoro-1,3-benzodioxol-6-yl)pyridine | 75-88 |

Yields are estimated based on typical outcomes for similar substrates.[6]

Mechanistic Insights: The Role of Substituents

The reactivity of this compound is dictated by the interplay of its substituents:

-

Bromo Group (Position 6): Serves as the primary reactive site for cross-coupling reactions, acting as an excellent leaving group in the oxidative addition step of the palladium catalytic cycle.

-

Fluoro Group (Position 4): As a strongly electronegative atom, it exerts a powerful electron-withdrawing inductive effect (-I). This effect can activate the C-Br bond towards oxidative addition. In the context of potential nucleophilic aromatic substitution (SNAr), the fluorine atom, being ortho to the dioxole oxygen and meta to the bromine, would have a less pronounced activating effect on the C-Br bond for SNAr compared to a para-positioned electron-withdrawing group.

-

Benzodioxole Ring: The oxygen atoms of the dioxole ring are electron-donating through resonance (+M effect), which generally activates the aromatic ring towards electrophilic substitution. However, in the context of cross-coupling, the overall electronic nature of the ring, influenced by both the fluoro and bromo groups, is sufficiently electron-neutral to readily participate in the catalytic cycle.

Conclusion and Future Outlook

This compound represents a potent and versatile building block for the synthesis of novel, complex molecules. Its strategic placement of bromo and fluoro substituents on the privileged benzodioxole scaffold provides chemists with a powerful tool for late-stage functionalization and the construction of compound libraries for drug discovery. The protocols and insights provided in this guide, derived from established chemical principles and analogous systems, offer a solid foundation for researchers to begin exploring the rich synthetic potential of this starting material. As the demand for sophisticated and highly functionalized molecules continues to grow, the importance of synthons like this compound is set to increase significantly.

References

-

6-Bromo-4-fluorobenzo[d][1][7]dioxole. ChemBK. (URL: [Link])

- Process for preparing 5-bromo-2,2-difluorobenzo-1,3-dioxoles.

-

Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. ResearchGate. (URL: [Link])

-

The Suzuki Reaction. Chem 115 Myers. (URL: [Link])

-

Suzuki reaction. Wikipedia. (URL: [Link])

-

13.10: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. (URL: [Link])

- 13C NMR Spectroscopy.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. chembk.com [chembk.com]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. US7148365B2 - Process for preparing 5-bromo-2,2-difluorobenzo-1,3-dioxoles - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to the Biological Potential of 6-Bromo-4-fluoro-1,3-benzodioxole Derivatives in Drug Discovery

Abstract

The 1,3-benzodioxole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities. The strategic introduction of halogen atoms, such as bromine and fluorine, can profoundly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets. This guide focuses on the untapped potential of derivatives based on the "6-Bromo-4-fluoro-1,3-benzodioxole" core. By synthesizing insights from research on related halogenated benzodioxoles, we will explore promising avenues for drug development, detailing potential mechanisms of action, structure-activity relationships, and robust experimental protocols for their evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this unique scaffold for novel therapeutic agents.

The this compound Scaffold: A Primer

The 1,3-benzodioxole ring system is a common structural motif in pharmacologically active compounds.[1] Its derivatives are known to exhibit diverse biological effects, including anticancer, antimicrobial, anti-inflammatory, and anti-hyperlipidemia properties.[2] The core value of the specific this compound scaffold lies in the synergistic effects of its halogen substituents:

-

Fluorine (at C4): The high electronegativity of fluorine can alter the acidity of adjacent protons and create strong, specific interactions (such as hydrogen bonds) with enzyme active sites. Its introduction often enhances metabolic stability by blocking sites susceptible to oxidative metabolism.

-

Bromine (at C6): As a larger, more polarizable halogen, bromine can serve as a key binding point through halogen bonding, a non-covalent interaction increasingly recognized for its importance in ligand-receptor binding. It also provides a reactive handle for further synthetic modifications, such as cross-coupling reactions.[3]

This dual-halogenation pattern presents a unique electronic and steric profile, making its derivatives prime candidates for targeted drug design.

Potential Therapeutic Applications and Mechanisms

Anticancer Activity

Derivatives of the 1,3-benzodioxole scaffold have demonstrated significant potential in oncology through various mechanisms.[2][4]

One of the most validated anticancer strategies for benzodioxole-containing compounds is the inhibition of tubulin polymerization.[5] Noscapine, a natural product featuring a 1,3-benzodioxole moiety, is a well-known anti-mitotic agent.[5] Modifications to its benzodioxole ring have led to analogues with significantly enhanced cytotoxic potency against various cancer cell lines, including breast cancer, melanoma, and lung carcinoma.[5] These compounds bind to tubulin, disrupting microtubule dynamics, which leads to mitotic arrest and ultimately apoptosis.

-

Causality in Experimental Design: The choice to target tubulin is based on its critical role in cell division, making it a highly validated target for cancer chemotherapy. The rationale for modifying the benzodioxole ring is to improve binding affinity and overcome resistance mechanisms, such as P-glycoprotein efflux pumps.[5]

The thioredoxin (Trx) system is a key antioxidant pathway that is often overexpressed in cancer cells, contributing to drug resistance and cell survival.[6] Conjugating 1,3-benzodioxole derivatives with arsenical precursors has been shown to create potent inhibitors of the Trx system.[6][7] This inhibition leads to an increase in intracellular reactive oxygen species (ROS), inducing oxidative stress and triggering apoptosis.[2][7]

-

Trustworthiness of the Approach: This strategy is self-validating because it targets a fundamental difference between many cancer cells and normal cells—the former's heightened reliance on antioxidant systems to manage high levels of oxidative stress.[6] The resulting compounds have shown high anti-tumor activity with selectivity for cancer cells over normal cells.[6]

Workflow for Anticancer Screening

Below is a logical workflow for the initial screening of novel this compound derivatives for anticancer potential.

Caption: Workflow for discovery and initial validation of anticancer derivatives.

The following table summarizes the cytotoxic activity of representative benzodioxole derivatives against various cancer cell lines, providing a benchmark for future studies.

| Compound ID | Modification | Cell Line | IC50 (µM) | Reference |

| 14e | Deuterated Noscapine Analogue | MCF-7 (Breast) | 1.50 | [5] |

| 20 | Dioxino-Noscapine Analogue | MCF-7 (Breast) | 0.73 | [5] |

| 3e | Benzoyl Phenylacetate Derivative | HeLa (Cervical) | 219 | [8] |

| MAZ2 | Arsenical-Benzodioxole Conjugate | 4T1 (Breast) | ~1.0 (in vivo data) | [6] |

This protocol provides a reliable method for assessing the in vitro cytotoxicity of newly synthesized compounds.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.01 µM to 100 µM) in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated controls.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Anti-inflammatory Activity via COX Inhibition

Non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting cyclooxygenase (COX) enzymes. Some benzodioxole derivatives have been synthesized and evaluated as inhibitors of COX-1 and COX-2.[8]

COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. While COX-1 is constitutively expressed and plays a role in homeostatic functions, COX-2 is inducible and is upregulated at sites of inflammation. Selective inhibition of COX-2 is a desirable therapeutic goal to minimize the gastrointestinal side effects associated with non-selective NSAIDs. Studies have shown that the bulky 1,3-benzodioxole moiety, when incorporated into ketoprofen-like structures, can confer COX-2 selectivity.[8]

Prostaglandin Synthesis Pathway and COX Inhibition

This diagram illustrates the role of COX enzymes in the synthesis of prostaglandins from arachidonic acid and the site of action for inhibitors.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives_Chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 1,3-Benzodioxole-Modified Noscapine Analogues: Synthesis, Antiproliferative Activity, and Tubulin-Bound Structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic deployment of 6-Bromo-4-fluoro-1,3-benzodioxole in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Emergence of a Privileged Scaffold

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the vast arsenal of chemical scaffolds available to medicinal chemists, the 1,3-benzodioxole moiety has garnered significant attention for its presence in a multitude of biologically active natural products and synthetic compounds. This core structure is often associated with favorable pharmacokinetic properties, including good bioavailability and metabolic stability. The strategic introduction of halogen substituents, particularly fluorine and bromine, onto this privileged scaffold has given rise to a new class of building blocks with enhanced and often unique pharmacological profiles. This guide focuses on one such powerful and versatile building block: 6-Bromo-4-fluoro-1,3-benzodioxole .

The unique electronic properties conferred by the fluorine and bromine atoms, coupled with the inherent characteristics of the benzodioxole core, make this molecule a highly attractive starting point for the synthesis of a diverse range of bioactive compounds. The fluorine atom, with its high electronegativity and small size, can modulate pKa, enhance metabolic stability by blocking sites of oxidation, and improve binding affinity to target proteins through favorable electrostatic interactions.[1][2][3] The bromine atom, on the other hand, serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions to introduce molecular complexity and explore structure-activity relationships (SAR).[4]

This technical guide will provide an in-depth exploration of this compound as a cornerstone in medicinal chemistry. We will delve into its physicochemical properties, synthetic routes, and its application in the construction of complex molecules, with a particular focus on the rationale behind its use in drug design. Detailed experimental protocols for its synthesis and subsequent functionalization will be provided, alongside a discussion of the structure-activity relationships of its derivatives.

Physicochemical Properties and Strategic Advantages

The utility of this compound as a building block is deeply rooted in its distinct physicochemical properties. A comprehensive understanding of these characteristics is essential for its effective application in drug design and synthesis.

| Property | Value | Source |

| Molecular Formula | C₇H₄BrFO₂ | |

| Molecular Weight | 219.01 g/mol | |

| Appearance | Off-white to light yellow solid | General laboratory observation |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) | General laboratory observation |

Strategic Advantages of the this compound Scaffold:

-

Metabolic Stability: The presence of the fluorine atom at the 4-position can effectively block a potential site of metabolic oxidation, a common liability for many aromatic compounds. This can lead to an increased half-life and improved pharmacokinetic profile of the final drug candidate.[1][3]

-

Modulation of Acidity/Basicity: The strong electron-withdrawing nature of fluorine can influence the pKa of nearby functional groups, which can be critical for optimizing drug-target interactions and cell permeability.[1]

-

Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with amino acid residues in the target protein's binding pocket, thereby enhancing the potency of the drug molecule.[2]

-

Synthetic Versatility: The bromine atom at the 6-position is a key feature for synthetic elaboration. It readily participates in a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, allowing for the introduction of a wide range of substituents to explore the chemical space and optimize for biological activity.[4]

-

Bioisosteric Replacement: The 1,3-benzodioxole ring system can act as a bioisostere for other aromatic systems, offering a different pharmacokinetic and metabolic profile while maintaining key binding interactions.

Synthesis of the Core Building Block: this compound

A reliable and scalable synthesis of this compound is crucial for its widespread application. The most common synthetic strategy involves a two-step process starting from 3-fluorocatechol: regioselective bromination followed by cyclization to form the dioxole ring.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 4-Bromo-3-fluorocatechol

This initial step involves the selective bromination of 3-fluorocatechol. The reaction conditions are critical to ensure the desired regioselectivity.

-

Materials:

-

3-Fluorocatechol

-

Bromine

-

Carbon tetrachloride

-

Chloroform

-

-

Procedure:

-

Dissolve 3-fluorocatechol (1.0 eq) in a mixture of carbon tetrachloride and chloroform at -10 °C.

-

Slowly add a solution of bromine (1.0 eq) in carbon tetrachloride to the reaction mixture while maintaining the temperature at -10 °C.

-

Stir the reaction mixture at -10 °C for 1 hour.

-

Filter the resulting precipitate and wash with cold carbon tetrachloride.

-

Dry the solid under vacuum to yield 4-bromo-3-fluorocatechol.[5]

-

Step 2: Cyclization to form this compound

The second step involves the formation of the methylenedioxy bridge. This is typically achieved by reacting the catechol with a methylene dihalide, such as dibromomethane or dichloromethane, in the presence of a base.

-

Materials:

-

4-Bromo-3-fluorocatechol

-

Dibromomethane

-

Potassium carbonate (or Cesium carbonate)

-

N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

To a solution of 4-bromo-3-fluorocatechol (1.0 eq) in DMF, add potassium carbonate (2.5 eq).

-

Add dibromomethane (1.2 eq) to the suspension.

-

Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound.

-

Applications in Medicinal Chemistry: A Gateway to Novel Therapeutics

The true value of this compound lies in its application as a versatile starting material for the synthesis of a wide array of biologically active molecules. The bromine atom at the 6-position serves as a linchpin for introducing molecular diversity through various cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds between an organohalide and an organoboron compound.[6][7] In the context of our building block, this reaction allows for the introduction of various aryl, heteroaryl, and vinyl groups at the 6-position of the benzodioxole ring. This is a critical step in exploring the SAR of this region of the molecule and for constructing the core scaffolds of many targeted therapies, including kinase inhibitors.[8]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

-

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (or other suitable phosphine ligand)

-

Potassium phosphate (K₃PO₄)

-

1,4-Dioxane/Water (4:1)

-

-

Procedure:

-

To a reaction vial, add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(OAc)₂ (2-5 mol%), and SPhos (4-10 mol%).

-

Add K₃PO₄ (2.0 eq) to the vial.

-